2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride

Description

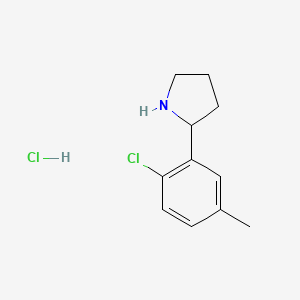

2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClN·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Properties

IUPAC Name |

2-(2-chloro-5-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-4-5-10(12)9(7-8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWBMLLPDDHAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-chloro-5-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or acids.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different pyrrolidine derivatives, while oxidation and reduction reactions can produce alcohols, acids, or reduced pyrrolidine compounds .

Scientific Research Applications

2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro and methyl groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Chlorophenyl)pyrrolidine;hydrochloride

- 2-(2-Methylphenyl)pyrrolidine;hydrochloride

- 2-(2-Bromophenyl)pyrrolidine;hydrochloride

Uniqueness

2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of both chloro and methyl groups on the phenyl ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, examining various studies that highlight its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloro and methyl group on a phenyl ring. Its structure can be represented as follows:

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. The precise mechanism involves modulation of signaling pathways, which can lead to various pharmacological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, in vitro tests demonstrated that certain pyrrolidine compounds inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |

Antifungal Activity

In addition to antibacterial properties, some studies have reported antifungal activity against pathogens such as Candida albicans. The efficacy of these compounds was assessed through zone of inhibition assays, demonstrating promising results .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. Results indicated that this compound exhibited comparable activity to established antibiotics, suggesting its potential as a lead compound in drug development .

- Structure-Activity Relationship (SAR) : Research focusing on SAR highlighted that the presence of halogen substituents significantly enhances the biological activity of pyrrolidine derivatives. The chloro group in this compound was identified as a crucial factor for its antimicrobial potency .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, similar compounds have shown favorable absorption and distribution characteristics due to their lipophilicity and molecular weight . Further studies are required to fully elucidate its bioavailability and metabolic pathways.

Comparative Analysis

When compared to other pyrrolidine derivatives, this compound stands out due to its unique substitution pattern which enhances its interaction with biological targets.

| Compound | Activity Type | Notable Features |

|---|---|---|

| This compound | Antimicrobial | Chloro substitution enhances activity |

| Pyrrole analogs | Antibacterial | Effective against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.